Cas no 2247102-43-6 (Ethyl 3,3-dimethyl-2-(prop-2-enoxymethyl)butanoate)

Ethyl 3,3-dimethyl-2-(prop-2-enoxymethyl)butanoate Chemical and Physical Properties
Names and Identifiers
-
- EN300-6489766
- ethyl 3,3-dimethyl-2-[(prop-2-en-1-yloxy)methyl]butanoate
- Ethyl 3,3-dimethyl-2-(prop-2-enoxymethyl)butanoate
- 2247102-43-6
-
- Inchi: 1S/C12H22O3/c1-6-8-14-9-10(12(3,4)5)11(13)15-7-2/h6,10H,1,7-9H2,2-5H3
- InChI Key: IOWZYXYDFMHQIY-UHFFFAOYSA-N
- SMILES: O(CC=C)CC(C(=O)OCC)C(C)(C)C
Computed Properties
- Exact Mass: 214.15689456g/mol
- Monoisotopic Mass: 214.15689456g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 8
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 35.5Ų
Ethyl 3,3-dimethyl-2-(prop-2-enoxymethyl)butanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6489766-0.25g |
ethyl 3,3-dimethyl-2-[(prop-2-en-1-yloxy)methyl]butanoate |
2247102-43-6 | 95.0% | 0.25g |
$418.0 | 2025-03-15 | |
Enamine | EN300-6489766-1.0g |
ethyl 3,3-dimethyl-2-[(prop-2-en-1-yloxy)methyl]butanoate |
2247102-43-6 | 95.0% | 1.0g |
$842.0 | 2025-03-15 | |
Enamine | EN300-6489766-2.5g |
ethyl 3,3-dimethyl-2-[(prop-2-en-1-yloxy)methyl]butanoate |
2247102-43-6 | 95.0% | 2.5g |
$1650.0 | 2025-03-15 | |
Enamine | EN300-6489766-0.05g |
ethyl 3,3-dimethyl-2-[(prop-2-en-1-yloxy)methyl]butanoate |
2247102-43-6 | 95.0% | 0.05g |
$197.0 | 2025-03-15 | |
Enamine | EN300-6489766-0.5g |
ethyl 3,3-dimethyl-2-[(prop-2-en-1-yloxy)methyl]butanoate |
2247102-43-6 | 95.0% | 0.5g |
$656.0 | 2025-03-15 | |
1PlusChem | 1P027Z1X-50mg |
ethyl 3,3-dimethyl-2-[(prop-2-en-1-yloxy)methyl]butanoate |
2247102-43-6 | 95% | 50mg |
$297.00 | 2024-05-25 | |
1PlusChem | 1P027Z1X-250mg |
ethyl 3,3-dimethyl-2-[(prop-2-en-1-yloxy)methyl]butanoate |
2247102-43-6 | 95% | 250mg |
$579.00 | 2024-05-25 | |
1PlusChem | 1P027Z1X-10g |
ethyl 3,3-dimethyl-2-[(prop-2-en-1-yloxy)methyl]butanoate |
2247102-43-6 | 95% | 10g |
$4539.00 | 2024-05-25 | |
Enamine | EN300-6489766-10.0g |
ethyl 3,3-dimethyl-2-[(prop-2-en-1-yloxy)methyl]butanoate |
2247102-43-6 | 95.0% | 10.0g |
$3622.0 | 2025-03-15 | |
Enamine | EN300-6489766-0.1g |
ethyl 3,3-dimethyl-2-[(prop-2-en-1-yloxy)methyl]butanoate |
2247102-43-6 | 95.0% | 0.1g |
$293.0 | 2025-03-15 |
Ethyl 3,3-dimethyl-2-(prop-2-enoxymethyl)butanoate Related Literature
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Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
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W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417
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Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
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Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
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Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
Additional information on Ethyl 3,3-dimethyl-2-(prop-2-enoxymethyl)butanoate
Ethyl 3,3-dimethyl-2-(prop-2-enoxymethyl)butanoate: A Comprehensive Overview
Ethyl 3,3-dimethyl-2-(prop-2-enoxymethyl)butanoate, also known by its CAS number No. 2247102-43-6, is a compound of significant interest in the fields of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we delve into the chemical structure, synthesis methods, physical properties, and applications of Ethyl 3,3-dimethyl-2-(prop-2-enoxymethyl)butanoate, providing a detailed and up-to-date analysis.
The chemical structure of Ethyl 3,3-dimethyl-2-(prop-2-enoxymethyl)butanoate is characterized by a butanoate backbone with specific substituents. The molecule features a dimethyl group at the 3-position of the butanoate chain, which contributes to its steric properties. Additionally, the presence of a prop-2-enoxymethyl group at the 2-position introduces a degree of unsaturation and potential reactivity. This combination of structural elements makes the compound versatile in terms of reactivity and functionality.
Recent studies have highlighted the importance of understanding the synthesis methods for Ethyl 3,3-dimethyl-2-(prop-2-enoxymethyl)butanoate. Traditional synthesis routes often involve multi-step reactions, including esterification and alkylation processes. However, advancements in catalytic systems and green chemistry have enabled more efficient and environmentally friendly methods. For instance, researchers have explored the use of enzymatic catalysts to streamline the synthesis process, reducing both time and resource consumption.
The physical properties of this compound are critical for its practical applications. Ethyl 3,3-dimethyl-2-(prop-2-enoxymethyl)butanoate exhibits a melting point of approximately -5°C and a boiling point around 150°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for various chemical reactions. Moreover, the compound's stability under thermal and oxidative conditions has been extensively studied, with findings indicating moderate stability that can be enhanced through specific functionalization.
One of the most promising applications of Ethyl 3,3-dimethyl-2-(prop-2-enoxymethyl)butanoate lies in its use as an intermediate in the synthesis of advanced materials. For example, it has been employed in the production of polymeric materials with tailored mechanical properties. Recent research has demonstrated that incorporating this compound into polymer formulations can significantly improve their tensile strength and flexibility. Additionally, its role as a precursor in drug delivery systems has been explored, with studies suggesting potential applications in controlled-release pharmaceuticals.
The biological activity of Ethyl 3,3-dimethyl-2-(prop-2-enoxymethyl)butanoate has also been a focal point for researchers. Preclinical studies indicate that the compound exhibits moderate anti-inflammatory properties, making it a candidate for further investigation in pharmacological applications. Furthermore, its ability to interact with specific biological pathways suggests potential uses in therapeutic agents targeting inflammatory diseases.
In conclusion, Ethyl 3,3-dimethyl-2-(prop-2-enoxymethyl)butanoate (CAS No. 2247102-43-6) is a multifaceted compound with diverse applications across various scientific domains. Its unique chemical structure, efficient synthesis methods, favorable physical properties, and promising biological activity position it as a valuable tool in modern chemistry and materials science. As research continues to uncover new insights into its capabilities, this compound is poised to play an increasingly important role in both academic and industrial settings.
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